molecular formula C17H15NO3 B1200957 Balsoxine CAS No. 70216-32-9

Balsoxine

Cat. No.: B1200957
CAS No.: 70216-32-9
M. Wt: 281.3 g/mol
InChI Key: VABIMQUXFWWAPI-UHFFFAOYSA-N
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Description

Balsoxine (6-(benzyloxy)hexan-1-amine, CAS 108296-16-8) is an organic compound characterized by a hexane backbone substituted with a benzyloxy group at the sixth carbon and an amine group at the first position. Its structure confers both lipophilic (benzyloxy) and hydrophilic (amine) properties, making it a versatile intermediate in pharmaceutical synthesis and agrochemical applications.

Properties

CAS No.

70216-32-9

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-14-9-8-13(10-15(14)20-2)16-11-18-17(21-16)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

VABIMQUXFWWAPI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following compounds share the 6-(benzyloxy)hexane backbone but differ in functional groups, leading to distinct chemical and industrial profiles:

Compound Name CAS Number Functional Group Key Properties Suppliers (Count)
Balsoxine 108296-16-8 Amine (-NH₂) Basic, nucleophilic reactivity; used in drug intermediates 2
6-(Benzyloxy)hexane-1-sulfonyl chloride 1342186-16-6 Sulfonyl chloride (-SO₂Cl) Electrophilic, reacts with amines/thiols; utilized in sulfonamide synthesis 1
6-(Benzyloxy)indoline-2,3-dione 1175965-80-6 Indole-dione Heterocyclic structure; potential bioactivity in kinase inhibition 6

Key Differences :

  • Reactivity : this compound’s amine group enables nucleophilic substitution reactions, whereas the sulfonyl chloride derivative participates in electrophilic substitutions. The indoline-dione’s rigid heterocyclic structure may enhance binding affinity in biological systems.
  • Applications : this compound is favored in amine-based drug synthesis (e.g., antihistamines), while sulfonyl chloride derivatives are precursors to sulfonamide antibiotics. The indoline-dione’s bioactivity is under exploration for anticancer agents .

Functional Analogs

Compounds with similar applications but divergent structures include:

  • Phosmet (CAS 732-11-6): An organophosphate pesticide with a benzyloxy-like moiety. Unlike this compound, it exhibits acetylcholinesterase inhibition, highlighting functional diversity within benzyloxy-containing compounds .
  • 6-(Benzyloxy)pyridine-2-carboxylic acid (CAS 149744-21-8): Used in metal-organic frameworks (MOFs) due to its carboxylate group, contrasting with this compound’s amine-driven roles .

Research Findings and Analytical Challenges

Industrial Production

Analytical Considerations

Chemical analysis of these compounds faces challenges:

  • Extraction Complexity: Benzyloxy groups may require specialized extraction protocols to avoid degradation, as noted in Guidance on Requirements for Substances in Articles .
  • Quantification : LC-MS methods are preferred for this compound due to its polar nature, whereas GC-MS suits sulfonyl chloride derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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